2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
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Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves the methods and processes used to synthesize the compound. It includes the raw materials used, the conditions under which the synthesis occurs, and the yield of the compound .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement and the bonds between the atoms .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis of Novel Derivatives
- The compound has been used in the synthesis of novel pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives. These derivatives exhibited promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Catalyst in Synthesis Processes
- It has been used as a catalyst in the synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. The use of this compound under solvent-free conditions proved more effective than other catalytic systems (Khashi et al., 2014).
Structural and Spectroscopic Studies
- Comprehensive structural studies, including spectroscopic and molecular structure investigations, have been conducted on derivatives of this compound. These studies provide insights into molecular stability, electronic structures, and structure-activity relationships (Mansour & Ghani, 2013).
Synthesis of Heterocyclic Compounds
- It has been utilized in the synthesis of various heterocyclic compounds, such as azoles, pyrimidines, and furan derivatives. These compounds have potential applications in various fields, including medicinal chemistry (Farag et al., 2011).
Molecular-Electronic Structure and Kinetics
- Research has been conducted on the synthesis and characterization of isomeric forms of the compound, focusing on their molecular-electronic structure and kinetic investigation. This research aids in understanding the molecular dynamics and reactivity of such compounds (Rublova et al., 2017).
Antifungal Activity
- Several derivatives of this compound have been synthesized and screened for their in vitro antifungal activity. The results indicate the potential of these compounds in developing new antifungal agents (Khodairy et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-9-13(10(2)17-14(16-9)19(3)4)18-22(20,21)12-8-6-5-7-11(12)15/h5-8,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHANAJKGASBTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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